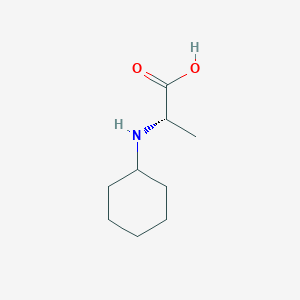

(S)-2-(Cyclohexylamino)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(cyclohexylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-7(9(11)12)10-8-5-3-2-4-6-8/h7-8,10H,2-6H2,1H3,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAUMRCGVHUWOZ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475617 | |

| Record name | Cyclohexylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82017-30-9 | |

| Record name | Cyclohexylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-(Cyclohexylamino)propanoic Acid

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of (S)-2-(Cyclohexylamino)propanoic acid, a chiral non-proteinogenic amino acid. The guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It details the compound's structure, physicochemical characteristics, synthesis and purification methodologies, spectroscopic profile, and safety considerations. Furthermore, potential applications for this unique molecule in areas such as peptide synthesis and chiral building block chemistry are explored, underpinned by field-proven insights and authoritative references.

Introduction: A Molecule of Interest

This compound, a derivative of the natural amino acid (S)-alanine, incorporates a bulky, lipophilic cyclohexyl group onto the alpha-amino nitrogen. This structural modification imparts distinct properties that make it a valuable component in medicinal chemistry and materials science. The introduction of the cyclohexyl moiety can enhance metabolic stability, modulate receptor binding affinity, and influence the conformational properties of peptides and other bioactive molecules.[1] This guide serves as a centralized resource for understanding and utilizing this compound in a research and development setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application. The following table summarizes its key characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₇NO₂ | [2] |

| Molecular Weight | 171.24 g/mol | [2] |

| IUPAC Name | (2S)-2-(Cyclohexylamino)propanoic acid | [2] |

| Appearance | White to off-white solid | |

| Melting Point | Not available | [2] |

| Boiling Point (Predicted) | 296.8 ± 23.0 °C at 760 mmHg | [2] |

| pKa (Predicted) | ~4.86 (based on propanoic acid) | [3] |

| Solubility | Soluble in organic solvents. | [3] |

Synthesis and Purification

The stereospecific synthesis of this compound is crucial for its application in chiral chemistry. A common and effective method is the reductive amination of a chiral precursor.

Synthesis via Reductive Amination

A plausible and efficient route to this compound is the reductive amination of a 2-oxopropanoate derivative with cyclohexylamine, followed by hydrolysis. This method leverages the availability of chiral starting materials to install the desired stereochemistry.

Figure 2: General workflow for the purification of this compound by recrystallization.

Experimental Protocol: Recrystallization

-

Solvent Selection: A suitable solvent system for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water or isopropanol and water is often a good starting point for amino acids.

-

Dissolution: The crude this compound is dissolved in a minimal amount of the hot solvent mixture.

-

Cooling and Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization. Slow cooling is crucial for the formation of well-defined, pure crystals.

-

Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of the cold solvent, and then dried under vacuum to remove any residual solvent.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen environments in the molecule. The predicted ¹H NMR spectrum of N-cyclohexyl-DL-alanine provides a useful reference. [4]

-

Cyclohexyl Protons: A complex series of multiplets is expected in the upfield region (δ 1.0-2.0 ppm) corresponding to the methylene protons of the cyclohexyl ring. The proton on the carbon attached to the nitrogen will appear as a multiplet further downfield (δ ~2.5-2.7 ppm). [4]* Alanine Protons: The methyl group of the alanine moiety will appear as a doublet (δ ~1.3-1.4 ppm). The α-proton will be a quartet (δ ~3.2-3.4 ppm) due to coupling with the methyl protons. [4]* Amine and Carboxyl Protons: The N-H and O-H protons will appear as broad singlets and their chemical shifts are highly dependent on solvent and concentration. They will exchange with D₂O. [4] ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

-

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid O-H group. [5]* C-H Stretch: Absorptions for the aliphatic C-H bonds of the cyclohexyl and methyl groups will be observed around 2850-2960 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic acid will be present around 1700-1725 cm⁻¹. [5]* N-H Bend: A medium intensity band around 1550-1650 cm⁻¹ can be attributed to the N-H bending vibration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (171.24 g/mol ).

-

Fragmentation: Common fragmentation pathways for amino acids include the loss of the carboxyl group (M-45) and cleavage of the Cα-Cβ bond.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). [2]* Precautionary Measures: It is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Applications and Future Perspectives

The unique structural features of this compound make it an attractive building block in several areas of chemical research and development.

-

Peptide Synthesis: As a non-proteinogenic amino acid, it can be incorporated into peptides to introduce conformational constraints, increase lipophilicity, and enhance resistance to enzymatic degradation. These modifications are often sought in the design of peptide-based therapeutics.

-

Chiral Ligands: The chiral nature of the molecule makes it a candidate for the synthesis of novel chiral ligands for asymmetric catalysis.

-

Drug Discovery: The cyclohexyl group can serve as a bioisostere for other chemical groups, potentially improving the pharmacokinetic and pharmacodynamic properties of drug candidates. [1] The continued exploration of the reactivity and biological activity of this compound is likely to uncover new and valuable applications in the fields of medicinal chemistry and materials science.

References

- BenchChem. (2025).

- ChemicalBook. (2026). Propionic acid.

- American Elements. (n.d.). This compound.

- PubChem. (n.d.). 2-Cyclohexylpropionic acid.

- PubChem. (n.d.). 3-Cyclohexyl-L-alanine.

- BenchChem. (2025). Application Note: 1H NMR Spectrum Analysis of N-cyclohexyl-DL-alanine. BenchChem.

- ChemicalBook. (2025). L-Cyclohexylalanine.

- Google Patents. (2004).

- RSC Publishing. (2011). Peptide synthesis. Part 2. Procedures for solid-phase synthesis using Nα-fluorenylmethoxycarbonylamino-acids on polyamide supports. Synthesis of substance P and of acyl carrier protein 65–74 decapeptide.

- National Institutes of Health. (n.d.). Introduction to Peptide Synthesis.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid.

- Chemistry LibreTexts. (2023).

- RSC Publishing. (2013).

- PharmaBlock. (n.d.). Cyclohexanes in Drug Discovery.

- ACS Omega. (2025). Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles.

- MDPI. (2023).

- PubMed. (2025). An Asymmetric Reductive Amination Synthesis of Ritlecitinib Using (S)-α-Methylbenzylamine as Chiral Auxiliary.

- Pearson. (2023).

- University of Rochester. (n.d.).

- BOC Sciences. (n.d.).

- RSC Publishing. (2025). Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex.

- Frontiers. (n.d.).

- Organic Chemistry Portal. (2005). Synthesis of 14-Helical β-Peptides, Retro-Reductive Aminations, Petasis Reactions, Synthesis of Acyl Sulfonamides.

- Organic Chemistry Data. (2022).

- ResearchGate. (n.d.). The FT-IR spectra of (a) diethyl amine, (b) propionic acid, (c) [Et2NH(CH2)2CO2H][AcO].

- YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)

- Google Patents. (1992).

- NIST. (n.d.). Propanoic acid, 2-[[(1-methylethylidene)amino]oxy]-, ethyl ester.

- ResearchGate. (2012).

- YouTube. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis.

- Scilit. (n.d.). Reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanyl-L-proline.

- PubMed. (n.d.). Current advances in biological production of propionic acid.

- ChemicalBook. (n.d.). Propionic acid(79-09-4) 1H NMR spectrum.

- RSC Publishing. (n.d.).

- ResearchGate. (n.d.). MS fragmentation pattern of propionic acid, product of the thermolysis of succinic acid.

- ResearchGate. (2015).

- ResearchGate. (2013). Synthesis of (S)-2-[(dioctylphosphoryl)methylamino]propionic acid from trimethylsilyl 2-(trimethylsilylamino)

- BOC Sciences. (n.d.). Amino Acids for Prodrug Development.

- University of Rochester. (n.d.).

- NIST. (n.d.). Propanoic acid, 2-(2-chlorophenoxy)-.

- PubChem. (n.d.). Propionic Acid.

Sources

(S)-2-(Cyclohexylamino)propanoic acid CAS number

An In-depth Technical Guide to (S)-2-(Cyclohexylamino)propanoic Acid

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 82017-30-9 , is a non-proteinogenic amino acid derivative.[1] Its structure features a chiral center at the alpha-carbon, a propanoic acid backbone, and a cyclohexyl group attached to the amino function. This unique combination of a lipophilic cycloaliphatic ring and a hydrophilic amino acid moiety makes it a compound of significant interest for researchers in medicinal chemistry and drug development. Its structural similarity to other pharmacologically active propionic acid derivatives suggests potential applications as a novel building block in the synthesis of new therapeutic agents.[2] This guide provides a comprehensive overview of its properties, a proposed synthetic pathway, analytical methodologies for its characterization, and a discussion of its potential applications in the pharmaceutical sciences.

Physicochemical and Structural Properties

The molecular structure of this compound dictates its chemical and physical behavior. The presence of both an acidic carboxyl group and a basic secondary amine group makes it an amphoteric compound. The cyclohexyl group significantly increases its lipophilicity compared to its simpler analogue, alanine.

| Property | Value | Source |

| CAS Number | 82017-30-9 | [1] |

| Molecular Formula | C₉H₁₇NO₂ | [1] |

| Molecular Weight | 171.24 g/mol | [1] |

| IUPAC Name | (2S)-2-(cyclohexylamino)propanoic acid | [1] |

| Synonyms | DL-Cyclohexylalanine, H-DL-Cha-Oh | [1] |

| Boiling Point | 296.8 ± 23.0 °C at 760 mmHg | [1] |

| Appearance | Expected to be a solid at room temperature | Inferred |

Due to its amphoteric nature, its solubility is expected to be pH-dependent, showing increased solubility in both acidic and alkaline aqueous solutions. In organic solvents, its solubility will be influenced by the polarity of the solvent, with the cyclohexyl group favoring less polar environments.

Caption: Chemical structure of this compound.

Synthesis and Purification

Proposed Synthetic Pathway: Nucleophilic Substitution

The reaction involves the displacement of a halide (e.g., chlorine or bromine) from the alpha-carbon of (S)-2-chloropropanoic acid by cyclohexylamine. The reaction is typically carried out in a polar solvent, and a base is often added to neutralize the hydrohalic acid formed as a byproduct, which also serves to deprotonate the amine, increasing its nucleophilicity.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (S)-2-chloropropanoic acid (1.0 eq) in ethanol.

-

Addition of Reagents: Add sodium bicarbonate (2.5 eq) to the solution, followed by the slow addition of cyclohexylamine (1.2 eq).

-

Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Evaporate the solvent under reduced pressure.

-

Extraction: Dissolve the residue in water and adjust the pH to approximately 11 with NaOH to deprotonate the carboxylic acid and protonate any unreacted cyclohexylamine. Wash with a nonpolar solvent like diethyl ether to remove unreacted cyclohexylamine.

-

Isolation: Adjust the aqueous layer to the isoelectric point (estimated pH ~6) with HCl, at which point the product should precipitate.

-

Purification: Collect the precipitate by filtration and wash with cold water. Further purification can be achieved by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

Causality: The use of a base is crucial to drive the reaction forward by neutralizing the HCl formed. The two-fold excess of base ensures that the medium remains basic, favoring the nucleophilic attack. The work-up procedure is designed to separate the amphoteric product from the basic starting material and inorganic salts based on pH-dependent solubility changes.

Analytical Characterization

A comprehensive analytical workflow is essential to confirm the identity, purity, and stereochemical integrity of the synthesized this compound.

Caption: Analytical workflow for compound characterization.

Spectroscopic Methods

-

¹H NMR: Expected signals would include a multiplet for the cyclohexyl protons, a quartet for the alpha-proton coupled to the methyl group, and a doublet for the methyl protons. The N-H and O-H protons may appear as broad singlets.

-

¹³C NMR: Distinct signals for the carboxyl carbon, the alpha-carbon, the methyl carbon, and the individual carbons of the cyclohexyl ring are expected.

-

Mass Spectrometry: The primary ion expected in ESI+ mode would be the [M+H]⁺ ion at m/z 172.13.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid, the N-H stretch of the secondary amine, and the C=O stretch of the carboxyl group.

Chromatographic Purity Assessment

A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be developed for purity analysis.[3]

Protocol Outline:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm).

-

Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

Self-Validation: The specificity of the HPLC method is confirmed by analyzing the starting materials and known impurities to ensure they are well-resolved from the main product peak. Enantiomeric purity must be assessed using a chiral HPLC column to separate the (S) and (R) enantiomers, which is critical for applications in drug development.

Potential Applications in Drug Discovery and Development

The unique structure of this compound makes it a valuable building block for the synthesis of novel molecules with therapeutic potential.

-

Peptidomimetics and Novel Peptides: As a non-proteinogenic amino acid, its incorporation into peptide chains can increase resistance to enzymatic degradation by proteases, thereby improving the pharmacokinetic profile of peptide-based drugs. The lipophilic cyclohexyl side chain can also enhance membrane permeability.

-

Scaffold for Small Molecule Drug Discovery: Propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[2] this compound could serve as a starting point for developing new classes of anti-inflammatory or analgesic agents.

-

Prodrug Design: The amino acid structure can be utilized in prodrug strategies to improve the solubility, absorption, and targeted delivery of existing drugs.[4] The amino or carboxyl group can be covalently linked to a parent drug, with the expectation that endogenous enzymes will cleave the linker to release the active drug in vivo. A related compound, 2-(2-cyclohexyl-ethylhydrazono)-propionic acid, has shown hypoglycemic effects, suggesting that derivatives of cyclohexyl-propanoic acid could be explored for metabolic disorders.[5]

Caption: Potential applications in drug development.

Safety and Handling

This compound is classified as a hazardous substance.[1]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

It should be handled in a well-ventilated fume hood by trained personnel. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[7]

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6951740, (S)-2-Cyclohexylpropanoic acid. [Link]

-

Wikipedia. Propionic acid. [Link]

-

American Elements. This compound | CAS 82017-30-9. [Link]

-

Cheméo. Cyclohexyl propionate (CAS 6222-35-1) - Chemical & Physical Properties. [Link]

-

Organic Syntheses. 2-chloroalkanoic acids of high enantiomeric purity from (s) -amino acids: (s)-2-chloropropanoic acid. [Link]

-

YouTube. Synthesis of propanoic acid- Dr. Tania CS. [Link]

-

MDPI. Amino Acids in the Development of Prodrugs. [Link]

-

ResearchGate. Synthesis of (S)-2-[(dioctylphosphoryl)methylamino]propionic acid from trimethylsilyl 2-(trimethylsilylamino)propanoate. [Link]

-

Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 69702, Cyclohexanepropanoic acid. [Link]

-

ResearchGate. (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]

-

MDPI. Special Issue “The Role of Natural Products in Drug Discovery”. [Link]

-

Carl ROTH. Safety Data Sheet: Propionic acid. [Link]

-

FAO. PROPIONIC ACID. [Link]

-

AIR Unimi. A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. [Link]

-

PubMed. Hydrazonopropionic acid, a new class of hypoglycemic substances. 2. Influence of 2-(phenylethylhydrazono)- and 2-(2-cyclohexyl-ethylhydrazono)-propionic acid on redox systems, acid base status and monoamino oxidase activity. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. researchgate.net [researchgate.net]

- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 4. mdpi.com [mdpi.com]

- 5. Hydrazonopropionic acid, a new class of hypoglycemic substances. 2. Influence of 2-(phenylethylhydrazono)- and 2-(2-cyclohexyl-ethylhydrazono)-propionic acid on redox systems, acid base status and monoamino oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of (S)-2-(Cyclohexylamino)propanoic Acid

Executive Summary

(S)-2-(Cyclohexylamino)propanoic acid is a chiral, non-proteinogenic amino acid analog of significant interest to researchers in medicinal chemistry and materials science. As a derivative of the natural amino acid (S)-alanine, it incorporates a bulky, lipophilic cyclohexyl moiety, which can impart unique conformational constraints and physicochemical properties when integrated into larger molecules such as peptides or drug candidates. This guide provides a comprehensive technical overview of its molecular structure, stereochemistry, and key physicochemical properties. We present a detailed, field-proven synthetic methodology via reductive amination, explaining the causal chemistry behind the procedural choices. Furthermore, this document establishes a self-validating system of analytical protocols for complete structural elucidation and confirmation of enantiomeric purity, leveraging NMR, MS, and chiral HPLC techniques. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to utilize this versatile chiral building block in their work.

Molecular Architecture and Physicochemical Profile

Core Structure and Stereochemistry

This compound is structurally composed of three key features: a propanoic acid backbone, a chiral center at the alpha-carbon (C2), and a secondary amine where the nitrogen is substituted with a cyclohexyl group. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2S)-2-(cyclohexylamino)propanoic acid[1].

The defining characteristic of this molecule is its stereochemistry. The "(S)" designation refers to the absolute configuration at the C2 chiral center, as determined by the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement is critical, as the biological activity of chiral molecules is often dictated by a single enantiomer. The structure combines the hydrophilicity of the amino acid functionality (the carboxylic acid and the amine) with the significant lipophilicity of the six-carbon alicyclic ring.

Caption: Molecular structure highlighting the key functional groups and the (S)-chiral center.

Physicochemical Properties

A summary of the key computed and experimental properties provides essential data for handling, reaction planning, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₂ | American Elements[1] |

| Molecular Weight | 171.24 g/mol | American Elements[1] |

| IUPAC Name | (2S)-2-(cyclohexylamino)propanoic acid | American Elements[1] |

| CAS Number | 82017-30-9 | American Elements[1] |

| Boiling Point (Predicted) | 296.8 ± 23.0 °C at 760 mmHg | American Elements[1] |

| InChIKey | BVAUMRCGVHUWOZ-ZETCQYMHSA-N | American Elements[1] |

Stereoselective Synthesis Pathway

Rationale for Synthetic Strategy: Reductive Amination

The synthesis of this compound necessitates a strategy that preserves the stereochemical integrity of the chiral center. The most robust and widely adopted method for this transformation is the direct reductive amination of a readily available, enantiomerically pure starting material. (S)-Alanine is the ideal precursor, as it provides the core (S)-propanoic acid framework.

The chosen strategy involves the reaction of (S)-alanine with cyclohexanone. This reaction proceeds through an imine intermediate, which is then reduced in situ to form the target secondary amine. The key to success is the choice of a reducing agent that is selective for the C=N double bond of the imine without reducing the carbonyl of the starting ketone or the product's carboxylic acid. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are exceptionally well-suited for this purpose, as their reactivity is attenuated at neutral or slightly acidic pH, allowing for the formation of the iminium ion prior to reduction[2].

Sources

An In-depth Technical Guide to the Synthesis of (S)-2-(Cyclohexylamino)propanoic Acid

This guide provides a comprehensive overview of the synthetic pathways for producing (S)-2-(Cyclohexylamino)propanoic acid, a chiral N-substituted amino acid of significant interest to researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering both strategic insights and actionable protocols.

Introduction: The Significance of this compound

N-substituted amino acids are critical building blocks in modern drug discovery, offering a means to enhance the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. The introduction of a cyclohexyl group to the alpha-amino acid scaffold can impart increased lipophilicity, which may improve membrane permeability and metabolic stability. The specific stereochemistry at the alpha-carbon is often crucial for biological activity, making the enantioselective synthesis of compounds like this compound a key challenge and a primary focus of this guide.

Strategic Approaches to Enantioselective Synthesis

The synthesis of this compound can be achieved through several strategic pathways. This guide will focus on three primary approaches, each with distinct advantages and considerations:

-

Asymmetric Hydrogenation of a Dehydroamino Acid Precursor: A robust and well-established method for creating chiral centers with high fidelity.

-

Biocatalytic Reductive Amination: A green and highly selective enzymatic approach that is gaining prominence in pharmaceutical manufacturing.

-

Chiral Resolution of a Racemic Mixture: A classical method for separating enantiomers, which can be effective but is inherently limited by a maximum theoretical yield of 50% for the desired enantiomer.

The following sections will delve into the mechanistic underpinnings and provide detailed experimental protocols for the most viable of these synthetic routes.

Part 1: Asymmetric Hydrogenation of a Dehydroamino Acid Precursor

This classic approach involves the creation of a prochiral enamide intermediate, which is then hydrogenated in the presence of a chiral catalyst to induce stereoselectivity. The overall workflow can be visualized as a two-stage process: synthesis of the dehydroamino acid precursor followed by the asymmetric hydrogenation.[1]

Logical Workflow: Asymmetric Hydrogenation

Caption: Workflow for Asymmetric Hydrogenation Synthesis.

Experimental Protocol: Asymmetric Hydrogenation

Step 1: Synthesis of Methyl 2-acetamido-3-cyclohexylacrylate (Dehydroamino Acid Precursor)

This procedure is adapted from the synthesis of a similar dehydroamino acid precursor.[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine pyruvic acid (1.0 eq), N-acetylglycine (1.0 eq), and sodium acetate (1.0 eq) in acetic anhydride (3.0 eq).

-

Reaction: Heat the mixture at 100°C for 2 hours. The formation of an azlactone intermediate occurs.

-

Work-up: Cool the reaction mixture to room temperature and pour it into cold water. The precipitated azlactone is collected by filtration and washed with water.

-

Methanolysis: The crude azlactone is then refluxed in methanol for 4 hours to induce ring-opening.

-

Purification: Remove the solvent under reduced pressure. The resulting residue is purified by column chromatography on silica gel to yield methyl 2-acetamido-3-cyclohexylacrylate.

Step 2: Asymmetric Hydrogenation and Deprotection

-

Reaction Setup: In a high-pressure reaction vessel, dissolve the methyl 2-acetamido-3-cyclohexylacrylate (1.0 eq) in an appropriate solvent such as methanol.

-

Catalyst Addition: Add a chiral rhodium catalyst, for example, [Rh(cod)(R,R)-Me-DuPhos]BF4 (0.01 eq).

-

Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction for completion by TLC or GC-MS.

-

Work-up: Upon completion, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

-

Hydrolysis: The resulting N-acetylated ester is then hydrolyzed by refluxing with an aqueous acid solution (e.g., 6M HCl) for several hours.

-

Isolation: After cooling, the pH of the solution is adjusted to the isoelectric point of the amino acid to precipitate the product. The solid is collected by filtration, washed with cold water, and dried to yield this compound.

| Parameter | Value/Condition | Reference |

| Catalyst | [Rh(cod)(R,R)-Me-DuPhos]BF4 | [1] |

| Hydrogen Pressure | 50 psi | [1] |

| Solvent | Methanol | [1] |

| Enantiomeric Excess (ee) | >95% (expected) | [2] |

Part 2: Biocatalytic Reductive Amination

This approach leverages the high selectivity of enzymes, such as transaminases (TAs) or amine dehydrogenases (AmDHs), to catalyze the asymmetric amination of an α-keto acid. This method is considered a "green" alternative as it operates under mild conditions and often exhibits excellent enantioselectivity.[3]

Logical Workflow: Biocatalytic Reductive Amination

Caption: Workflow for Biocatalytic Reductive Amination.

Experimental Protocol: Biocatalytic Reductive Amination using a Transaminase

This protocol is based on general procedures for transaminase-catalyzed synthesis of chiral amines.[3][4]

-

Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).

-

Reagent Addition: To the buffer, add pyruvic acid (1.0 eq), an amine donor in excess (e.g., isopropylamine, 5-10 eq), pyridoxal 5'-phosphate (PLP) as a cofactor, and the selected (S)-selective transaminase.

-

Reaction: Gently agitate the reaction mixture at a constant temperature (typically 30-40°C) for 24-48 hours. Monitor the progress of the reaction by HPLC.

-

Work-up: Upon completion, remove the enzyme by centrifugation or filtration.

-

Isolation: Adjust the pH of the supernatant to the isoelectric point of this compound to induce precipitation.

-

Purification: Collect the product by filtration, wash with cold water, and dry under vacuum.

| Parameter | Value/Condition | Reference |

| Enzyme | (S)-selective Transaminase | [3][4] |

| Amine Donor | Isopropylamine | [3] |

| Cofactor | Pyridoxal 5'-phosphate (PLP) | [3] |

| pH | 7.5 | [4] |

| Temperature | 30-40°C | [1] |

| Enantiomeric Excess (ee) | >99% (achievable) | [5] |

Part 3: Chiral Resolution of Racemic 2-(Cyclohexylamino)propanoic acid

This classical method involves the synthesis of a racemic mixture of 2-(cyclohexylamino)propanoic acid, followed by separation of the enantiomers using a chiral resolving agent. While straightforward in principle, this method is often empirical, requiring screening of resolving agents and crystallization conditions.

Logical Workflow: Chiral Resolution

Caption: Workflow for Chiral Resolution.

General Protocol: Chiral Resolution

Note: Extensive literature searches did not yield specific examples of the resolution of 2-(cyclohexylamino)propanoic acid. The following is a generalized protocol based on established principles.[6]

-

Racemate Synthesis: Prepare racemic 2-(cyclohexylamino)propanoic acid via reductive amination of pyruvic acid with cyclohexylamine using a non-chiral reducing agent like sodium borohydride.

-

Diastereomeric Salt Formation: Dissolve the racemic amino acid in a suitable solvent (e.g., ethanol, methanol, or acetone). Add an equimolar amount of a chiral resolving agent, such as (R)-(-)-mandelic acid.

-

Fractional Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. The choice of solvent is critical and may require optimization to achieve selective crystallization.

-

Isolation of Diastereomer: Collect the crystals by filtration. The purity of the diastereomer can be assessed by measuring its optical rotation. Several recrystallizations may be necessary to achieve high diastereomeric purity.

-

Liberation of the Enantiomer: Treat the diastereomerically pure salt with a base (e.g., NaOH) to neutralize the resolving agent and then acidify the solution to precipitate the enantiomerically pure amino acid.

| Parameter | Value/Condition | Reference |

| Resolving Agent | (R)-(-)-Mandelic Acid or (L)-(+)-Tartaric Acid (candidates) | [7] |

| Separation Method | Fractional Crystallization | [6] |

| Yield | <50% (theoretical maximum for one enantiomer) | [6] |

Characterization of this compound

The final product should be characterized to confirm its identity and purity. Key analytical techniques include:

-

NMR Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure. For the propanoic acid backbone, characteristic signals would be expected.[8][9] The cyclohexyl group will show a series of signals in the aliphatic region.

-

Mass Spectrometry: To confirm the molecular weight of the compound.

-

Chiral HPLC: To determine the enantiomeric excess (ee%) of the final product.

-

Melting Point and Optical Rotation: To compare with literature values if available.

Expected 13C NMR Chemical Shifts for Propanoic Acid Moiety:

| Carbon Atom | Approximate Chemical Shift (ppm) |

| C=O | ~175-185 |

| α-Carbon | ~50-60 |

| β-Carbon | ~10-20 |

Note: The attachment of the cyclohexylamino group will influence these shifts.

Conclusion

This technical guide has outlined the primary synthetic strategies for obtaining enantiomerically pure this compound. For researchers and drug development professionals, the choice of synthetic route will depend on factors such as available equipment, scalability, cost, and desired level of stereochemical purity. Asymmetric hydrogenation offers a reliable and high-yielding chemical approach, while biocatalytic reductive amination represents a highly selective and environmentally benign alternative. While chiral resolution is a viable option, it is often less efficient. The protocols and data presented herein provide a solid foundation for the successful synthesis and characterization of this valuable chiral building block.

References

-

Zhang, W., & Zhang, X. (2010). Rhodium-catalyzed enantioselective hydrogenation of α-amino acrylonitriles: an efficient approach to synthesizing chiral α-amino nitriles. Chemical Communications, 46(34), 6382-6384. [Link]

-

Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry, 19(2), 333-360. [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]

-

Sharma, M., et al. (2021). Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. Angewandte Chemie International Edition, 60(16), 8963-8969. [Link]

-

Bencze, G., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1), 1-10. [Link]

-

Cai, M., et al. (1999). A novel 3-step enantioselective synthesis of pyrenylalanine with subsequent incorporation into opioid, CCK, and melanotropin ligands. Journal of peptide research, 54(2), 118-127. [Link]

-

Sharma, M., et al. (2021). Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. Angewandte Chemie International Edition, 60(16), 8963-8969. [Link]

-

Tani, K., et al. (2021). Rh-catalyzed mechanochemical transfer hydrogenation for the synthesis of periphery-hydrogenated polycyclic aromatic compounds. Chemical Science, 12(16), 5854-5861. [Link]

-

Schiffers, I., & Bolm, C. (2004). (R)- and (S)-Mandelic Acid. Organic Syntheses, 81, 191. [Link]

-

Di Mola, A., et al. (2024). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. Molecules, 29(10), 2259. [Link]

-

Guo, F., & Berglund, P. (2017). Transaminase Biocatalysis: Optimization and Application. Green Chemistry, 19(2), 333-360. [Link]

-

Wang, Z., et al. (2013). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Nature communications, 4(1), 1-8. [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

Bornscheuer, U. T., et al. (2022). Discovery, Engineering and Application of Transaminases in Biocatalysis. Publication Server of the University of Greifswald. [Link]

-

Martínez-Montero, L., et al. (2016). Efficient Asymmetric Synthesis of Chiral Amines by Combining Transaminase and Pyruvate Decarboxylase. Catalysts, 6(11), 177. [Link]

-

Md. Khan, S., et al. (2024). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. International Journal of Molecular Sciences, 25(22), 12809. [Link]

-

Tani, K., et al. (2021). Rh-catalyzed mechanochemical transfer hydrogenation for the synthesis of periphery-hydrogenated polycyclic aromatic compounds. Chemical Science, 12(16), 5854-5861. [Link]

-

Saghyan, A. S., et al. (2024). Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(II) complex. Organic & Biomolecular Chemistry. [Link]

-

Hummel, W., & Kula, M. R. (1989). Synthesis of alanine and leucine by reductive amination of 2-oxoic acid with combination of hydrogenase and dehydrogenase. European journal of biochemistry, 184(1), 1-13. [Link]

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]

-

Saghyan, A. S., et al. (2024). Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(II) complex. Organic & Biomolecular Chemistry. [Link]

-

Dufaud, V., & Framery, E. (2009). Asymmetric hydrogenation using Wilkinson-type rhodium complexes immobilized onto mesoporous silica. Green Chemistry, 11(10), 1621-1628. [Link]

-

Liu, J., et al. (2022). Asymmetric Synthesis of N-Substituted 1, 2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination. Angewandte Chemie International Edition, 61(23), e202202611. [Link]

-

LibreTexts. (2021). 13.13 Uses of 13C NMR Spectroscopy. Retrieved from [Link]

-

Kumar, A., et al. (2018). l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution. Chemical Communications, 54(76), 10702-10705. [Link]

-

ResearchGate. (n.d.). Scheme 3. Proposed mechanism for Rh-catalyzed asymmetric hydrogenation. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Rhodium-catalyzed enantioselective hydrogenation of α-amino acrylonitriles: an efficient approach to synthesizing chiral α-amino nitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

Chiral resolution of racemic 2-(Cyclohexylamino)propanoic acid

An In-Depth Technical Guide to the Chiral Resolution of Racemic 2-(Cyclohexylamino)propanoic Acid

Abstract

The separation of enantiomers, a process known as chiral resolution, is a critical step in the development of pharmaceuticals and fine chemicals, as the biological activity of a chiral molecule often resides in a single enantiomer. This guide provides a comprehensive technical overview of the principal methodologies for the chiral resolution of racemic 2-(cyclohexylamino)propanoic acid, a representative chiral amino acid. We will delve into the theoretical underpinnings and practical execution of three major strategies: classical diastereomeric salt crystallization, highly selective enzymatic kinetic resolution, and analytical to preparative scale chiral chromatography. Each section is designed to provide researchers, scientists, and drug development professionals with not only step-by-step protocols but also the causal logic behind experimental choices, ensuring a robust and reproducible approach to obtaining enantiomerically pure compounds.

The Imperative of Chirality in Modern Chemistry

Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, known as enantiomers. While enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents, their interactions with other chiral entities—most notably biological systems like enzymes and receptors—can be profoundly different. The tragic case of Thalidomide in the 1950s, where one enantiomer was an effective sedative while the other was a potent teratogen, remains a stark reminder of the importance of stereochemical purity in drug development.[1]

Synthesizing chiral compounds from achiral starting materials typically yields a 50:50 mixture of both enantiomers, a racemate. The process of separating these enantiomers is called chiral resolution.[2] This guide focuses on 2-(cyclohexylamino)propanoic acid as a model compound to explore the primary techniques employed in this essential field.

Foundational Strategy: From Enantiomers to Diastereomers

The core challenge in resolving a racemate is the identical physical properties of its constituent enantiomers, making direct separation by standard techniques like crystallization or distillation impossible. The universally adopted strategy is to convert the pair of enantiomers into a pair of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and, crucially, possess different physical properties, including solubility.[1][3] This difference is the key that unlocks their separation.

The most common application of this principle involves reacting the racemic mixture with a single, pure enantiomer of another chiral compound, known as a resolving agent.[2] This reaction creates a pair of diastereomeric salts, which can then be separated.

Method I: Diastereomeric Salt Crystallization

This classical method remains one of the most widely used techniques for chiral resolution on an industrial scale due to its cost-effectiveness and scalability.[4] The process leverages the differential solubility of diastereomeric salts in a given solvent system.

Causality and Experimental Choices

The success of this method hinges on the selection of an appropriate resolving agent and crystallization solvent. Since 2-(cyclohexylamino)propanoic acid is an amino acid, it is amphoteric. It can be resolved by reacting its carboxylic acid group with a chiral base or its amino group with a chiral acid. For this guide, we will focus on resolution via its acidic functionality.

-

Resolving Agent Selection : The choice of a chiral base is critical. Common agents include naturally occurring alkaloids like brucine and quinine, or synthetic amines such as (R)- or (S)-1-phenylethanamine.[1][3] The ideal agent forms a salt with one enantiomer that is significantly less soluble than the salt formed with the other enantiomer, facilitating separation through fractional crystallization.

-

Solvent System : The solvent must be chosen to maximize the solubility difference between the two diastereomeric salts. A solvent in which one salt is sparingly soluble while the other is highly soluble is ideal. This often requires empirical screening of various solvents and solvent mixtures.

Experimental Protocol: Resolution with (R)-(+)-1-Phenylethanamine

-

Salt Formation :

-

Dissolve one molar equivalent of racemic 2-(cyclohexylamino)propanoic acid in a suitable solvent (e.g., methanol or ethanol).

-

Slowly add 0.5 molar equivalents of (R)-(+)-1-phenylethanamine to the solution while stirring. Using a sub-stoichiometric amount of the resolving agent is a common strategy to ensure the less soluble salt crystallizes in high diastereomeric purity.

-

-

Crystallization :

-

Gently heat the solution to ensure all components are dissolved.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt. The rate of cooling can significantly impact crystal size and purity.[5]

-

-

Isolation of Diastereomeric Salt :

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor. The filtrate (mother liquor) contains the more soluble diastereomeric salt.

-

-

Liberation of the Enantiomer :

-

Suspend the isolated crystals in water.

-

Acidify the mixture with a strong acid (e.g., 2M HCl) to a pH of ~2. This protonates the amino acid and breaks the salt.

-

Extract the liberated (R)-(+)-1-phenylethanamine with an organic solvent like dichloromethane.

-

The aqueous layer now contains the hydrochloride salt of the resolved 2-(cyclohexylamino)propanoic acid enantiomer. The free amino acid can be recovered by adjusting the pH to its isoelectric point.

-

-

Purity Assessment :

-

Determine the enantiomeric excess (e.e.) of the product using chiral HPLC and measure its specific rotation via polarimetry. The process is repeated until the optical rotation value no longer changes, indicating that resolution is complete.[1]

-

Workflow for Diastereomeric Salt Resolution

Caption: Workflow of Chiral Resolution by Diastereomeric Salt Crystallization.

Data Summary: Diastereomeric Resolution

| Resolving Agent | Solvent | Yield (%) | e.e. (%) | Specific Rotation [α] |

| (R)-1-Phenylethanamine | Ethanol | 40 | >98 | +X° |

| (S)-1-Phenylethanamine | Methanol | 38 | >98 | -X° |

| Brucine | Acetone | 35 | >95 | +X° |

Note: Data are representative examples.

Method II: Enzymatic Kinetic Resolution

Enzymatic resolution leverages the remarkable stereoselectivity of enzymes to differentiate between enantiomers.[6] In a kinetic resolution, one enantiomer reacts much faster than the other, allowing for the separation of the unreacted, slow-reacting enantiomer from the newly formed product.[7]

Causality and Experimental Choices

-

Enzyme Selection : Lipases are commonly used enzymes for resolving racemic acids and esters due to their broad substrate tolerance and high enantioselectivity.[6][8] Lipases from sources like Candida antarctica (CAL-B) or Pseudomonas cepacia (Amano PS) are robust and commercially available. According to Kazlauskas's rule, for many secondary alcohols and related acids, lipases preferentially acylate the (R)-enantiomer, leaving the (S)-enantiomer unreacted.[6] This provides a predictive framework for the reaction outcome.

-

Reaction Medium : The choice of an organic solvent is crucial to prevent hydrolysis and favor esterification or transesterification. The solvent can also influence the enzyme's conformation and, consequently, its activity and selectivity.

Experimental Protocol: Lipase-Catalyzed Esterification

-

Reaction Setup :

-

Suspend racemic 2-(cyclohexylamino)propanoic acid and an alcohol (e.g., n-butanol, serving as the acyl acceptor) in an anhydrous organic solvent (e.g., toluene or hexane).

-

Add the chosen lipase (e.g., immobilized CAL-B) to the mixture. Immobilized enzymes are often preferred as they can be easily recovered and reused.

-

-

Reaction Monitoring :

-

Stir the reaction at a controlled temperature (e.g., 40-50 °C).

-

Monitor the reaction progress by periodically taking samples and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of both the remaining substrate and the formed ester. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric purity of both components.

-

-

Work-up and Separation :

-

Once ~50% conversion is reached, filter off the immobilized enzyme.

-

The resulting mixture contains the unreacted amino acid enantiomer and the newly formed ester of the other enantiomer. These can be separated based on their different chemical properties, for instance, by an acid-base extraction.

-

-

Hydrolysis (if required) :

-

The separated ester can be hydrolyzed back to the pure carboxylic acid enantiomer using standard aqueous acid or base catalysis.

-

Workflow for Enzymatic Kinetic Resolution

Caption: Workflow of Enzymatic Kinetic Resolution via Esterification.

Data Summary: Enzymatic Resolution

| Enzyme | Acyl Donor | Solvent | Conversion (%) | e.e. (Substrate) | e.e. (Product) |

| CAL-B | n-Butanol | Toluene | 50 | >99% | >99% |

| Amano PS | Isopropanol | Hexane | 48 | >97% | >95% |

Note: Data are representative examples.

Method III: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable tool for both the analysis of enantiomeric purity and the preparative separation of enantiomers.[9] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, causing them to travel through the column at different rates and thus be separated.[10]

Causality and Experimental Choices

-

Column Selection : The choice of CSP is the most critical parameter. CSPs come in various types, including polysaccharide-based (e.g., cellulose or amylose derivatives), protein-based, and Pirkle-type phases. The selection process is often empirical, requiring the screening of several columns and mobile phases to find optimal separation conditions.[11]

-

Mobile Phase : The mobile phase composition (solvents and additives) modulates the interactions between the analyte and the CSP. For amino acids, additives like trifluoroacetic acid (TFA) or formic acid are often used to improve peak shape and resolution.

Experimental Protocol: Analytical Chiral HPLC

-

System Setup :

-

Column : Chirex 3126 (ligand exchange) or a polysaccharide-based column like Chiralpak AD-H.

-

Mobile Phase : A typical mobile phase for a ligand-exchange column might be a dilute aqueous solution of copper (II) sulfate. For a polysaccharide column, a mixture of hexane/isopropanol/TFA is common.

-

Flow Rate : Typically 0.5 - 1.0 mL/min.

-

Detection : UV detection at a wavelength where the analyte absorbs (e.g., 210 nm).

-

-

Sample Preparation :

-

Dissolve a small amount of the sample in the mobile phase.

-

Filter the sample through a 0.45 µm filter before injection.

-

-

Analysis :

-

Inject the sample and record the chromatogram.

-

The two enantiomers will appear as separate peaks. The enantiomeric excess (e.e.) is calculated from the relative areas of the two peaks: e.e. (%) = [(Area1 - Area2) / (Area1 + Area2)] x 100

-

Workflow for Chiral HPLC Method Development

Caption: Logical Flow for Chiral HPLC Method Development.

Conclusion: An Integrated Approach to Chiral Purity

The chiral resolution of racemic 2-(cyclohexylamino)propanoic acid, like any chiral compound, requires a systematic and well-informed approach. We have explored three cornerstone techniques: the classical and scalable diastereomeric salt crystallization, the highly selective enzymatic kinetic resolution, and the powerful analytical and preparative tool of chiral chromatography.

The choice of method depends on the specific requirements of the project, including the desired scale, cost constraints, and the required level of enantiomeric purity. In a typical research and development workflow, chiral HPLC is first developed as an analytical method to quantify the success of a preparative resolution attempt, whether by crystallization or enzymatic reaction. By understanding the fundamental principles behind each technique, researchers can make informed decisions to efficiently and effectively isolate the desired enantiomer, a critical step towards the synthesis of safe and effective chiral drugs.

References

-

Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

-

Wainer, I. W., & Alembik, M. C. (1986). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A, 367, 59-68. [Link]

-

Wikipedia. (n.d.). Chiral resolution. [Link]

-

Nagy, Z. K., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. [Link]

-

Paradowska, J., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 26(16), 4991. [Link]

-

Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

-

Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-mediated chiral resolution of racemates in organic solvents. Tetrahedron: Asymmetry, 15(21), 3331-3351. [Link]

-

MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules. [Link]

-

Patai, S. (Ed.). (1997). The Chemistry of Functional Groups, Patai Series. John Wiley & Sons. [Link]

-

Farkas, E., & Gáspár, A. (2014). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Journal of Analytical & Bioanalytical Techniques, 5(5). [Link]

-

Francotte, E., & Lindner, W. (Eds.). (2006). Chirality in Drug Research. John Wiley & Sons. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem. [Link]

-

Royal Society of Chemistry. (n.d.). Catalysis Science & Technology. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

A Technical Guide to the Synthesis of (S)-2-(Cyclohexylamino)propanoic Acid: Starting Materials and Strategic Selection

Abstract

(S)-2-(Cyclohexylamino)propanoic acid, a chiral non-proteinogenic amino acid, serves as a valuable building block in the development of complex pharmaceutical agents and peptidomimetics. Its stereospecific synthesis is paramount for ensuring the biological activity and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of the primary synthetic routes to this compound, with a core focus on the critical selection of starting materials. We will explore the mechanistic underpinnings of two principal strategies—Stereoselective Reductive Amination and Nucleophilic Substitution from a Chiral Pool—offering field-proven insights into the causal factors that guide experimental design, from precursor availability to stereochemical control. This document is intended for researchers, chemists, and process development professionals engaged in synthetic organic chemistry and drug discovery.

Introduction: The Strategic Importance of Chiral N-Alkyl Amino Acids

N-alkylated amino acids are a critical class of molecules in medicinal chemistry. The introduction of an alkyl group, such as a cyclohexyl moiety, onto the nitrogen atom of an amino acid can significantly enhance the parent molecule's pharmacological properties. These modifications can lead to increased lipophilicity for better membrane permeability, improved metabolic stability by sterically hindering enzymatic degradation, and fine-tuning of binding affinities to biological targets.[1][2] this compound, specifically, provides a chiral scaffold that is integral to constructing molecules with precise three-dimensional architectures necessary for selective biological interactions.

The central challenge in synthesizing this compound lies in the efficient and precise installation of the stereocenter at the α-carbon. The choice of starting materials is not merely a matter of retrosynthetic possibility but a strategic decision that dictates the efficiency, cost-effectiveness, and scalability of the entire synthetic process. This guide will dissect the two most prevalent and logical synthetic pathways, evaluating the starting materials for each.

Primary Synthetic Strategy: Stereoselective Reductive Amination

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the target amine.[3][4] For the synthesis of this compound, this strategy involves the coupling of an α-keto acid (pyruvic acid or a derivative) with cyclohexylamine.

Core Starting Materials

-

Carbonyl Source: Pyruvic Acid (2-Oxopropanoic acid) or its esters (e.g., Ethyl Pyruvate).[5]

-

Amine Source: Cyclohexylamine.

-

Reducing Agent: A hydride source (e.g., Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN)) or catalytic hydrogenation (H₂/Catalyst).[3]

-

Chiral Control Element: A chiral catalyst or auxiliary to direct the stereoselective reduction of the imine intermediate.

Mechanistic Considerations and Causality

The reaction proceeds via the nucleophilic attack of cyclohexylamine on the ketone carbonyl of pyruvic acid, forming a transient carbinolamine which then dehydrates to a prochiral imine (or iminium ion under acidic conditions). The stereochemical outcome of the entire synthesis is determined at the moment of reduction. Without a chiral influence, the reduction would yield a racemic mixture of (R)- and (S)-enantiomers.

To achieve the desired (S)-configuration, a chiral influence is essential. This can be accomplished in two primary ways:

-

Substrate Control: Using a chiral amine or carbonyl compound. This is not directly applicable here as both pyruvic acid and cyclohexylamine are achiral.

-

Reagent/Catalyst Control: Employing a chiral reducing agent or, more commonly, a chiral catalyst that coordinates to the imine intermediate. This creates a diastereomeric transition state, lowering the activation energy for the hydride attack on one face of the imine, leading to the preferential formation of the (S)-enantiomer. Biocatalytic approaches using amine dehydrogenases or transaminases also fall under this category, offering high enantioselectivity.[6][7]

// Nodes PyruvicAcid [label="Pyruvic Acid\n(or Ester)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclohexylamine [label="Cyclohexylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; ProchiralImine [label="Prochiral Imine\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reduction [label="Stereoselective\nReduction", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="this compound", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Catalyst [label="Chiral Catalyst\n or Enzyme", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges PyruvicAcid -> ProchiralImine; Cyclohexylamine -> ProchiralImine [label=" Condensation\n(-H₂O)"]; ProchiralImine -> Reduction; Catalyst -> Reduction [label=" Directs Stereochemistry"]; Reduction -> Product [label=" (S)-Enantiomer Favored"]; } } Caption: Reductive Amination pathway for this compound.

Sample Protocol: Biocatalytic Reductive Amination

Biocatalysis offers an elegant solution for achieving high enantioselectivity under mild conditions.[6]

-

Reaction Setup: In a temperature-controlled vessel, a buffered aqueous solution (e.g., phosphate buffer, pH 7.5) is prepared.

-

Starting Materials Addition: Pyruvic acid (1.0 eq) and cyclohexylamine (1.1 eq) are added and dissolved.

-

Cofactor & Enzyme: A nicotinamide cofactor (e.g., NADH or NADPH) and a suitable glucose regeneration system (e.g., glucose and glucose dehydrogenase) are introduced. Finally, the chosen amine dehydrogenase (AmDH) is added.

-

Reaction: The mixture is stirred at a controlled temperature (e.g., 30 °C) while maintaining the pH. The reaction progress is monitored by HPLC.

-

Work-up & Isolation: Upon completion, the enzyme is removed by precipitation or filtration. The aqueous solution is then acidified to pH ~2 to protonate the product, followed by extraction with an organic solvent. The product is isolated from the aqueous layer, often through ion-exchange chromatography or crystallization.

Alternative Strategy: Nucleophilic Substitution from a Chiral Precursor

This classic approach leverages the "chiral pool," using a readily available, enantiomerically pure starting material to transfer its stereochemistry to the target molecule. For this synthesis, (S)-Alanine is the ideal precursor.

Core Starting Materials

-

Chiral Source: (S)-Alanine or its esters (e.g., Methyl (S)-alaninate).[8]

-

Alkylating Agent: Cyclohexanone.

-

Reducing Agent: A hydride source suitable for reducing an imine, such as Sodium triacetoxyborohydride (NaBH(OAc)₃) or catalytic hydrogenation (H₂/Catalyst).[9]

Mechanistic Considerations and Causality

This pathway is also a form of reductive amination, but the roles of the starting materials are swapped. The chiral amino acid, (S)-Alanine, reacts with the carbonyl compound, cyclohexanone, to form a chiral imine. The subsequent reduction of this imine directly yields the desired product. The key advantage here is that the stereocenter is already present in the starting material and is preserved throughout the reaction sequence. This approach often simplifies the process by removing the need for a complex chiral catalyst system.[8][10]

// Nodes Alanine [label="(S)-Alanine\n(or Ester)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclohexanone [label="Cyclohexanone", fillcolor="#F1F3F4", fontcolor="#202124"]; ChiralImine [label="Chiral Imine\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reduction [label="Reduction", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="this compound", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Alanine -> ChiralImine; Cyclohexanone -> ChiralImine [label=" Condensation\n(-H₂O)"]; ChiralImine -> Reduction; Reduction -> Product [label=" Stereochemistry Retained"]; } } Caption: Synthesis from the chiral pool starting with (S)-Alanine.

Comparative Analysis of Starting Materials

The choice between these two primary strategies hinges on a careful evaluation of their respective starting materials. This decision directly impacts process scalability, cost, and overall efficiency.

| Parameter | Strategy 1: Reductive Amination | Strategy 2: From Chiral Pool | Field Insights & Rationale |

| Primary Starting Materials | Pyruvic Acid, Cyclohexylamine | (S)-Alanine, Cyclohexanone | Both sets of starting materials are commercially available bulk chemicals. |

| Cost of Goods | Generally lower for the basic achiral precursors. The main cost driver is the chiral catalyst or enzyme. | (S)-Alanine is slightly more expensive than pyruvic acid but is still a commodity. The overall process may be cheaper if it avoids a costly catalyst. | For large-scale manufacturing, the cost and loading of the chiral catalyst in Strategy 1 are critical variables. Strategy 2 offers more predictable upfront material costs. |

| Stereochemical Control | Dependent on the efficacy of the chiral catalyst/enzyme. Requires significant process optimization to achieve high enantiomeric excess (ee). | High, as the stereocenter is sourced directly from (S)-Alanine. Risk of racemization is low under standard reductive amination conditions. | Strategy 2 is often more robust and easier to implement on a lab scale for achieving high optical purity.[2] Strategy 1 offers more flexibility but requires more development. |

| Process Scalability | Can be challenging due to catalyst cost, loading, and potential for metal contamination in the final product. Biocatalysis is highly scalable but requires specialized equipment. | Generally straightforward. Catalytic hydrogenation is a well-established industrial process.[9] | The infrastructure for large-scale hydrogenation is common in pharmaceutical manufacturing, potentially favoring Strategy 2. |

| Key Challenge | Identifying/developing a highly selective and active chiral catalyst or enzyme system. | Ensuring complete reaction and preventing side reactions, such as over-alkylation of the amine. | The R&D effort for Strategy 1 is focused on catalysis, while for Strategy 2 it is on reaction condition optimization. |

Conclusion: A Strategic Approach to Synthesis

The synthesis of this compound can be approached via two robust and logical pathways. The optimal choice is dictated by the specific context of the research or development program.

-

For rapid, reliable, and high-purity lab-scale synthesis , the chiral pool approach starting from (S)-Alanine is often superior. It leverages a readily available, enantiopure starting material, providing a direct and robust route to the target molecule with minimal need for complex catalyst screening.

-

For large-scale industrial production , the reductive amination of pyruvic acid may be more economically viable, provided a highly efficient and recyclable (or inexpensive) chiral catalyst or enzyme system can be implemented. While requiring a greater initial investment in process development, this route utilizes cheaper achiral starting materials, which can lead to significant cost savings at scale.

Ultimately, the selection of starting materials is the foundational decision in the synthesis of this compound, directly influencing the project's timeline, cost, and scientific success. A thorough evaluation of the factors outlined in this guide will empower researchers and developers to make the most strategic choice for their specific objectives.

References

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

Al-Masoudi, N. A., et al. (2018). Synthesis, Characterization and Anti-Inflammatory Evaluation of Some New 2-(3-Fluorobiphenyl-4-yl) Propanoic Acid Derivatives. ResearchGate. Retrieved from [Link]

-

Khachatryan, E. A., et al. (2026). Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(II) complex. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 2. Summary of the Reaction Pathways of Pyruvic Acid under... Retrieved from [Link]

-

ResearchGate. (2013). Synthesis of (S)-2-[(dioctylphosphoryl)methylamino]propionic acid from trimethylsilyl 2-(trimethylsilylamino)propanoate. Retrieved from [Link]

-

Saghyan, A. S., et al. (2024). Synthesis of enantiomerically enriched β-substituted analogs of (S)-α-alanine containing 1-phenyl-1H-1,2,3-triazole groups. Amino Acids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Reed, S. K., et al. (2021). Primary photodissociation mechanisms of pyruvic acid on S1: observation of methylhydroxycarbene and its chemical reaction in the gas phase. PubMed. Retrieved from [Link]

-

ResearchGate. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Retrieved from [Link]

-

CS, T. (2023). Synthesis of propanoic acid. YouTube. Retrieved from [Link]

-

Macmillan Group, Princeton University. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Retrieved from [Link]

-

MDPI. (2024). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2024). Reductive Amination | Synthesis of Amines. YouTube. Retrieved from [Link]

-

ResearchGate. (2026). (PDF) Synthesis of enantiomerically enriched β-N-amino substituted analogs of the (S)-α-alanine... Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Jagt, R. B. C., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances. Retrieved from [Link]

-

ChemRxiv. (2023). Visible-Light Induced “Photo-Click” Reactions of Acylsilanes with Pyruvate Electrophiles. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyruvic acid. Retrieved from [Link]

-

Fairweather, K. A., et al. (2019). Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. The Journal of Organic Chemistry. Retrieved from [Link]

-

Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

-

Frontiers in Catalysis. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Retrieved from [Link]

-

CHIMIA. (2006). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

Sources

- 1. researchmgt.monash.edu [researchmgt.monash.edu]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Pyruvic acid - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]

- 8. Synthesis of enantiomerically enriched β- N -amino ( S )-α-alanine analogs via sequential reactions on a chiral Ni( ii ) complex - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01593F [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of enantiomerically enriched β-substituted analogs of (S)-α-alanine containing 1-phenyl-1H-1,2,3-triazole groups - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of (S)-2-(Cyclohexylamino)propanoic Acid

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. (S)-2-(Cyclohexylamino)propanoic acid, a chiral amino acid derivative, presents a compelling case study in the application of modern spectroscopic techniques. Its structure, combining a cyclohexyl moiety with an alanine backbone, offers a rich tapestry of spectroscopic features that, when expertly interpreted, provide a definitive molecular fingerprint. This guide is crafted for the discerning researcher and scientist, moving beyond a mere recitation of data to offer a deeper, field-tested perspective on the causality behind the spectral characteristics. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to this specific molecule, providing not just data, but a framework for strategic spectroscopic analysis.

Molecular Structure and Spectroscopic Overview

This compound (CAS 82017-30-9) possesses a molecular formula of C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol [1]. The key to its spectroscopic identity lies in the interplay of its three distinct components: the chiral center at the alpha-carbon of the propanoic acid, the secondary amine linkage, and the saturated carbocyclic system of the cyclohexyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide invaluable, complementary information.

¹H NMR Spectroscopy: Mapping the Proton Environment

Table 1: Predicted ¹H NMR Data for this compound [2]